Acetylacetonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

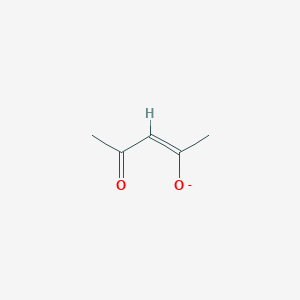

Acetylacetonate, also known as acetylacetone, is an organic compound with the formula CH₃COCH₂COCH₃. It is a β-diketone that exists in two tautomeric forms, keto and enol, which are rapidly interconvertible. This compound is widely used as a ligand in coordination chemistry, forming complexes with various metal ions. The this compound anion is a bidentate ligand, meaning it can form two bonds with a metal ion, creating a stable six-membered chelate ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of acetyl acetonate typically involves the reaction of acetylacetone with a metal salt. The general reaction is as follows: [ \text{M}^{z+} + z \text{Hacac} \rightleftharpoons \text{M(acac)}_z + z \text{H}^+ ] where M is a metal ion and Hacac is acetylacetone. The addition of a base helps to remove a proton from acetylacetone, shifting the equilibrium towards the formation of the metal complex .

Industrial Production Methods

Industrial production of metal acetylacetonates often involves reacting a metal hydroxide, metal hydrated oxide, or metal oxide with acetylacetone. The reaction is typically carried out under stirring and heating to a specific temperature, followed by cooling, filtering, and purifying the product .

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complex Formation

Acetylacetonate forms stable chelate complexes with transition metals via its two oxygen atoms. The synthesis typically involves base-assisted deprotonation of acetylacetone (Hacac) in the presence of metal salts :

Reaction:

Mz++ztextHacac⇌M acac z+ztextH+

Key Features:

-

Structure: Six-membered C3O2M chelate rings with planar geometry and aromatic character due to delocalized bonding .

-

Substitution Reactions: Bulky β-diketonates (e.g., Ni acac 2) react with water to form octahedral adducts like [Ni acac 2(H2O)2] .

Atmospheric Degradation

This compound undergoes gas-phase reactions with atmospheric oxidants, influencing its environmental persistence :

Reaction with OH Radicals

-

Rate Constant (298 K): k=(3.35×10−12)\e983/Ttextcm3textmolecule−1texts−1 .

-

Products: Methylglyoxal (20.8%), acetic acid (16.9%), and peroxyacetic nitrate (2.0%) .

Reaction with Ozone

Table 1: Atmospheric Reaction Products

| Reactant | Major Products | Yields (%) |

|---|---|---|

| OH Radicals | Methylglyoxal, Acetic Acid | 20.8, 16.9 |

| Ozone | 2,3,4-Pentantrione, PAN | Trace |

Acid-Catalyzed Reactions

Acid treatment induces ligand exchange and rearrangement in metal acetylacetonates :

Example:

V acac 3+H+→V acac 2++Hacac

Mechanisms:

-

Protonation weakens metal-oxygen bonds, facilitating ligand dissociation.

-

Acid catalysis enhances reaction rates in Pd(acac)₂ ligand exchange .

Oxidation Reactions

With Ozone (Zn Complex):

Zinc this compound reacts with ozone to form methyl glyoxal, formic acetic anhydride, and acetyl hydroperoxide via a zinc-bound ozonide intermediate .

With Chlorine Radicals:

Acetylacetone oxidation by Cl radicals produces intermediates like Russell species (CH₃CO–OO–COCH₃) .

Reaction Pathway:

Zn acac 2+O3→Zn bound ozonide→Methyl glyoxal+Acetic Acid

Ligand Exchange in Solution

Iron(III) this compound undergoes ligand exchange in acetonitrile, forming mixed complexes :

Electrochemical Reduction:

Fe acac 3++e−→Fe acac 2+acac−

Condensation Reactions

This compound reacts with nucleophiles to form heterocycles :

With Semicarbazide:

Acac+Semicarbazide→3,5 Dimethylpyrazole 1 carbohydrazide

With Urea:

Forms pyrimidine derivatives via keto-enol tautomerization .

Biodegradation

The enzyme acetylacetone dioxygenase cleaves this compound into acetate and 2-oxopropanal :

Reaction:

CH3C O CH2C O CH3+O2→CH3COOH+CH3C O CHO

Oxidative Addition with Iodine

Platinum this compound reacts with iodine to form trans-Pt(acac)₂I₂ :

Solid-State Reaction:

Pt acac 2+I2→Pt acac 2I2

Aplicaciones Científicas De Investigación

Acetylacetonate has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Biology: Employed in the study of enzyme mechanisms and metal ion interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in catalysis, polymer science, and nanoparticle research.

Mecanismo De Acción

The mechanism of action of acetyl acetonate involves its ability to form stable chelate rings with metal ions. This chelation stabilizes the metal ion and can enhance its reactivity in catalytic processes. The molecular targets and pathways involved include the coordination of the acetylacetonate ligand to the metal ion, forming a six-membered ring that can participate in various chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to acetyl acetonate include other β-diketones such as benzoylacetone and trifluoroacetylacetone .

Uniqueness

Acetylacetonate is unique due to its ability to form stable complexes with a wide range of metal ions, its rapid tautomeric interconversion, and its versatility in various chemical reactions and applications .

Propiedades

Número CAS |

17272-66-1 |

|---|---|

Fórmula molecular |

C5H7O2- |

Peso molecular |

99.11 g/mol |

Nombre IUPAC |

(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1/b4-3- |

Clave InChI |

POILWHVDKZOXJZ-ARJAWSKDSA-M |

SMILES |

CC(=CC(=O)C)[O-] |

SMILES isomérico |

C/C(=C/C(=O)C)/[O-] |

SMILES canónico |

CC(=CC(=O)C)[O-] |

Números CAS relacionados |

13395-16-9 (copper(+2) salt) 14024-58-9 (manganese(II) salt) 14284-89-0 (manganese(III) salt) 15435-71-9 (hydrochloride salt) 19393-11-4 (potassium salt) 21679-31-2 (chromium(III) salt) |

Sinónimos |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.